molecular formula C18H16ClF4N3O B2876206 N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1024337-20-9

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2876206
CAS No.: 1024337-20-9
M. Wt: 401.79
InChI Key: LYFNJDDABOFMCX-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a carboxamide group, a trifluoromethyl group, and a fluorophenyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions under controlled conditions.

    Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds are employed under conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 4-(2-fluorophenyl)piperazine-1-carboxamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]-piperazine

Uniqueness

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF4N3O/c19-13-11-12(18(21,22)23)5-6-15(13)24-17(27)26-9-7-25(8-10-26)16-4-2-1-3-14(16)20/h1-6,11H,7-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNJDDABOFMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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